Anticonvulsant agent 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agent anticonvulsivant 1 est un composé pharmacologique utilisé pour prévenir ou supprimer les crises d'épilepsie. Ces agents sont essentiels dans le traitement de l'épilepsie, un trouble neurologique caractérisé par des crises récurrentes. L'agent anticonvulsivant 1 agit en stabilisant l'activité neuronale et en augmentant le seuil de crise par le biais d'interactions avec des récepteurs et des canaux ioniques spécifiques .

Méthodes De Préparation

La synthèse de l'agent anticonvulsivant 1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la purification du produit final. Les voies de synthèse impliquent généralement l'utilisation de solvants organiques et de catalyseurs dans des conditions contrôlées de température et de pression. Les méthodes de production industrielle emploient souvent des réacteurs à grande échelle et des procédés à flux continu pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'agent anticonvulsivant 1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'agent anticonvulsivant 1 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier les mécanismes de l'activité anticonvulsivante. En biologie, il contribue à comprendre les voies neuronales impliquées dans les troubles convulsifs. En médecine, il est un élément essentiel des régimes de traitement de l'épilepsie. De plus, il a des applications industrielles dans le développement de nouveaux médicaments antiépileptiques .

Mécanisme d'action

Le mécanisme d'action de l'agent anticonvulsivant 1 implique l'inhibition de l'activité neuronale en augmentant le neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA) et en inhibant les canaux sodium ou calcium. Cette double action augmente le seuil de crise et stabilise l'activité neuronale, empêchant l'apparition de crises .

Applications De Recherche Scientifique

Anticonvulsant agent 1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the mechanisms of anticonvulsant activity. In biology, it helps in understanding the neural pathways involved in seizure disorders. In medicine, it is a critical component of epilepsy treatment regimens. Additionally, it has industrial applications in the development of new antiepileptic drugs .

Mécanisme D'action

The mechanism of action of anticonvulsant agent 1 involves the inhibition of neural activity by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and inhibiting sodium or calcium channels. This dual action increases the seizure threshold and stabilizes neural activity, preventing the onset of seizures .

Comparaison Avec Des Composés Similaires

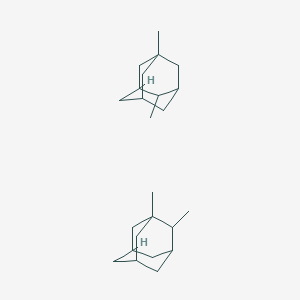

L'agent anticonvulsivant 1 est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action et de sa structure moléculaire spécifiques. Les composés similaires comprennent la carbamazépine, l'oxcarbazepines et l'éslicarbazepine acétate, qui agissent également comme bloqueurs des canaux sodium mais diffèrent par leurs structures chimiques et leurs profils pharmacocinétiques . D'autres composés apparentés comprennent le lévétiracétam, le zonisamide et la lacosamide, qui ont des mécanismes d'action et des utilisations thérapeutiques différents .

Propriétés

IUPAC Name |

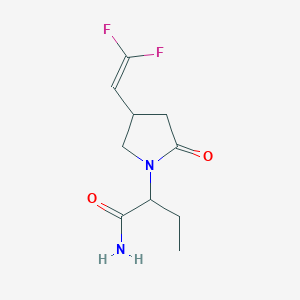

2-[4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPENAPCIFDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870337 |

Source

|

| Record name | 2-[4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)